molecular formula C7H2ClF3N2 B1464827 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile CAS No. 1260782-19-1

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

Cat. No. B1464827
CAS RN: 1260782-19-1
M. Wt: 206.55 g/mol
InChI Key: OKPDZBFTNATSFA-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethyl)pyridine” is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N, a CAS Number of 52334-81-3, a molecular weight of 181.54, and an EC Number of 257-856-5 .


Synthesis Analysis

“2-Chloro-5-(trifluoromethyl)pyridine” may be employed as a model substrate to investigate regioexhaustive functionalization . It is also used as a reactant in the preparation of aminopyridines through amination reactions .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccc(Cl)nc1 . The InChI key for this compound is JFZJMSDDOOAOIV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of “2-Chloro-5-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

“2-Chloro-5-(trifluoromethyl)pyridine” has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Trifluoromethylated Azaindazole Derivatives

The synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile demonstrates the compound's role as a building block for trifluoromethylated N-heterocycles, underscoring its utility in developing molecules with potential pharmacological properties (Channapur et al., 2019).

Chemical Structure and Spectroscopic Analysis

Another research highlights the transformation of similar pyridine derivatives, examining their structural, spectroscopic characteristics, and potential in creating compounds with unique physicochemical properties (Tranfić et al., 2011).

Crystal Structure and Reaction Mechanism Investigation

The crystal structure and mechanistic investigation of a derivative, showcasing the compound's significance in elucidating reaction pathways and structural analysis for designing more efficient synthetic routes for related compounds (Liu et al., 2013).

Review of Synthesis Processes

A review on the synthesis of a closely related pyridine derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, provides insight into the methodologies and processes for synthesizing pyridine derivatives, highlighting the compound's role in pesticide development (Xin-xin, 2006).

Applications in Pharmaceuticals and Agrochemicals

Research summarizing synthetic methods and applications of 2-chloro-5-trifluoromethyl pyridine illustrates its importance as an intermediate in the creation of pharmaceuticals and agrochemicals, particularly herbicides, showcasing its broad utility in chemical synthesis and application research (Zheng-xiong, 2004).

Mechanism of Action

The biological activities of “2-Chloro-5-(trifluoromethyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The major use of “2-Chloro-5-(trifluoromethyl)pyridine” derivatives is currently in the agrochemical and pharmaceutical industries . It is expected that many novel applications of “2-Chloro-5-(trifluoromethyl)pyridine” will be discovered in the future .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPDZBFTNATSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260782-19-1
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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